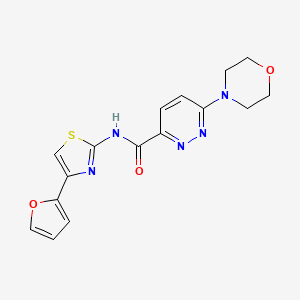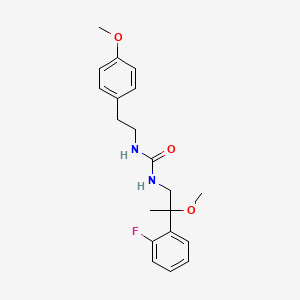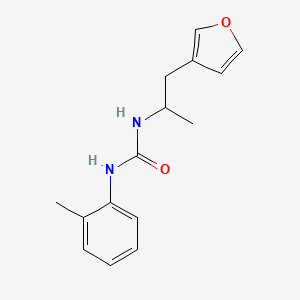
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides and phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: Reacting aniline with ethyl chloroformate to form N-ethyl aniline, followed by sulfonation with chlorosulfonic acid to yield N-ethyl-N-phenylsulfonamide.
Formation of the phthalimide group: Reacting phthalic anhydride with methylamine to form N-(2-methyl-1,3-dioxoisoindolin-5-yl)amine.
Coupling reaction: Finally, coupling the sulfonamide and phthalimide intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions might target the sulfonamide or phthalimide groups, leading to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides and phthalimides.
Medicine: Potential therapeutic agent due to its biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis, while phthalimides might interact with various proteins or enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thalidomide: A phthalimide with immunomodulatory and anti-inflammatory properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
4-(N-ethyl-N-phenylsulfamoyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its combination of sulfonamide and phthalimide groups, which might confer distinct biological activities and chemical properties compared to simpler sulfonamides or phthalimides.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-3-27(18-7-5-4-6-8-18)33(31,32)19-12-9-16(10-13-19)22(28)25-17-11-14-20-21(15-17)24(30)26(2)23(20)29/h4-15H,3H2,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNFOYDLIOJJIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)

![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)

![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/new.no-structure.jpg)

![4-phenyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2401154.png)

![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)

![(Z)-5-bromo-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2401162.png)


![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)
